molecular formula C20H20BrN3O2S B2841463 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 422287-93-2

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Numéro de catalogue: B2841463
Numéro CAS: 422287-93-2
Poids moléculaire: 446.36
Clé InChI: GCCNZUQDTWJEHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom, a thioxo group, and a phenethylbutanamide moiety. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic conditions.

    Attachment of the Phenethylbutanamide Moiety: This step involves the coupling of the quinazolinone intermediate with phenethylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Quinazolinones have shown promise in the treatment of cancer, inflammation, and infectious diseases. The presence of the bromine atom and thioxo group may enhance the biological activity of this compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mécanisme D'action

The mechanism of action of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, inhibiting their activity. The bromine atom and thioxo group may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its mechanism of action include inhibition of kinase activity and modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and thioxo group but lack the bromine atom and phenethylbutanamide moiety.

    Bromoquinazolinones: Compounds with a bromine atom attached to the quinazolinone core but with different substituents at other positions.

    Phenethylbutanamides: Compounds with the phenethylbutanamide moiety but different core structures.

Uniqueness

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is unique due to the combination of the bromine atom, thioxo group, and phenethylbutanamide moiety This unique structure may result in distinct biological activities and chemical reactivity compared to similar compounds

Activité Biologique

The compound 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, characterized by the presence of a bromine atom and a thioxo group, along with an amide linkage to a phenethylbutanamide side chain. Its molecular formula is C18H22BrN3O2SC_{18}H_{22}BrN_3O_2S with a molecular weight of approximately 436.35 g/mol.

PropertyValue
Molecular FormulaC18H22BrN3O2SC_{18}H_{22}BrN_3O_2S
Molecular Weight436.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit Polo-like kinase 1 (Plk1), an essential regulator of cell cycle progression. Inhibition of Plk1 has been associated with the disruption of cancer cell proliferation.

  • Mechanism of Action : The compound binds to the ATP-binding site of Plk1, preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle regulation. This interaction was quantified using techniques such as surface plasmon resonance and molecular docking studies, indicating strong binding affinities.

Cytotoxicity

The cytotoxic effects of the compound were evaluated against various cancer cell lines, including LoVo (human colorectal carcinoma) and HCT-116 (human colon carcinoma). The IC50 values were determined as follows:

Cell LineIC50 (µM)
LoVo294.32 ± 8.41
HCT-116298.05 ± 13.26

These values suggest that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics.

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves modulation of key apoptotic regulators such as Bax and Bcl-2. The treatment led to:

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).

This shift promotes intrinsic and extrinsic apoptosis pathways, activating caspases -8, -9, and -3.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline core significantly affect biological activity. For instance:

  • The presence of the thioxo group enhances nucleophilicity, facilitating interactions with target proteins.
  • Bromination at the 6-position increases lipophilicity, improving membrane permeability.

Case Studies

  • In vitro Studies : A series of derivatives were synthesized and screened for their antioxidant and enzyme inhibition activities. Compounds similar to our target showed promising results against α-glucosidase and α-amylase, indicating potential for metabolic disease applications.
  • In vivo Models : Preliminary animal studies demonstrated reduced tumor growth in xenograft models treated with the compound compared to control groups, supporting its potential as an anticancer agent.

Propriétés

Numéro CAS

422287-93-2

Formule moléculaire

C20H20BrN3O2S

Poids moléculaire

446.36

Nom IUPAC

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27)

Clé InChI

GCCNZUQDTWJEHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.